- Synthesis of new troglitazone derivatives: Anti-proliferative activity in breast cancer cell lines and preliminary toxicological study, European Journal of Medicinal Chemistry, 2012, 51, 206-215
Cas no 97322-87-7 (Troglitazone)
Troglitazone structure
Product Name:Troglitazone
Numero CAS:97322-87-7
MF:C24H27NO5S
MW:441.539885759354
MDL:MFCD00878416
CID:61894
PubChem ID:5591
Update Time:2024-10-25
Troglitazone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Troglitazone
- (+/-)-5-[4-[(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl]-2,4-thiazolidinedione
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- CS-045
- [14C]-Troglitazone
- [3H]-Troglitazone
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methy
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2,4-dioxothiazolidine
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)-benzyl]thiazolidine-2,4-dione
- 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione
- Noscal
- Prelay
- Rezulin
- Rezulin (TN)
- Romglizone
- Romozin
- EPM-426
- CS 045
- GR 92132X
- GR92132X
- CI 991
- C24H27NO5S
- (+-)-all-rac-5-(p-((6-Hydroxy-2,5,7,8-tetramethyl-2-chromanyl)methoxy)benzyl)-2,4-thiazolidinedione
- 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
- CS045
- GXPHKUHSUJUWKP-UHFFFAOYSA-N
- DSSTox_CID_3719
- DSSTox_RID_77162
- DSSTox_GSID_23719
- 2,4-Thiazoli
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione (ACI)
- Depotox
- I66ZZ0ZN0E
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione
- NCGC00161599-02
- 5-(4-((6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione
- CS-045 , Romozin , Rezulin , Romglizone , Noscal , Prelay
- Troglitazone (JAN/USAN/INN)
- 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione
- AS-56378
- CHEBI:9753
- troglitazona
- NCGC00161599-07
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine -2,4-dione
- 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-
- GR-92132X
- BDBM50088494
- Troglitazone - CAS 97322-87-7
- 5-[(4-{[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
- CCRIS 8969
- 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)-2,4-thiazolidinedione
- MLS006010817
- HMS3713D08
- SR-05000000454-5
- CI-991
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7 ,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl ]methyl]-2,4-thiazolidinedione
- CHEMBL3542292
- HMS3649G12
- (5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl]methoxy]phenyl]methyl]thiazolidine-2,4-dione
- GTPL2693
- SR-05000000454-2
- Tox21_112119
- AC-31453
- NCGC00161599-09
- BRN 4338399
- 97322-87-7
- troglitazonum
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione
- SR-05000000454-3
- NCGC00161599-11
- SMP2_000224
- TROGLITAZONE (MART.)
- UNII-I66ZZ0ZN0E
- s8432
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1- benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazlidinedione
- NS00015646
- 2,4-Thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]- (9CI)
- H12073
- 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione)-T
- Troglitazone [USAN:INN:BAN]
- HMS2089D22
- Tox21_300470
- CAS-97322-87-7
- BDBM50101974
- T3920
- UPCMLD-DP017:002
- DB-057670
- DTXCID603719
- CS-1634
- CCG-208125
- NCGC00164445-01
- NCGC00161599-03
- NCGC00161599-01
- BRD-A13084692-001-02-5
- 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-2,4-Thiazolidinedione
- Tox21_112119_1
- A10BG01
- EX-A3782
- 2,4-thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-
- AKOS000281116
- NCGC00161599-04
- Troglitazone (CS-045)
- HY-50935
- UPCMLD-DP017
- NCGC00161599-06
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- HSCI1_000037
- Spectrum5_001973
- 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)-1,3-thiazolidine-2,4-dione
- NCGC00254440-01
- BCP06753
- HB2559
- NCGC00161599-05
- D00395
- UPCMLD-DP017:001
- GLXC-03930
- 5-{4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione
- HMS2093D04
- DB00197
- AKOS024457434
- SMR001550129
- SCHEMBL4959
- SR-05000000454
- NCGC00161599-08
- Q7844989
- DTXSID8023719
- 5-(4-((6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy)benzyl)-1,3-thiazolidine-2,4-dione
- Troglitazone, >=98% (HPLC)
- BRD-A13084692-001-17-3
- AB00643330-02
-
- MDL: MFCD00878416
- Inchi: 1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)
- Chiave InChI: GXPHKUHSUJUWKP-UHFFFAOYSA-N
- Sorrisi: O=C1NC(=O)C(CC2C=CC(OCC3(CCC4C(=C(C)C(C)=C(C=4C)O)O3)C)=CC=2)S1
- BRN: 4338399
Proprietà calcolate
- Massa esatta: 441.16100
- Massa monoisotopica: 441.16099414g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 31
- Conta legami ruotabili: 5
- Complessità: 681
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 110
- Carica superficiale: 0
- Conta Tautomer: 45
- XLogP3: 5.1
Proprietà sperimentali
- Colore/forma: Giallo solido
- Densità: 1.266
- Punto di fusione: 184-186°C
- Punto di ebollizione: 657°C at 760 mmHg
- Punto di infiammabilità: 351.2°C
- Solubilità: DMSO: 20 mg/mL
- PSA: 110.16000
- LogP: 4.70300
- Solubilità: Insolubile in acqua
Troglitazone Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- WGK Germania:2
- Istruzioni di sicurezza: S22-S24/25
- RTECS:XJ5813130
- Condizioni di conservazione:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Troglitazone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T864205-50mg |
Troglitazone |
97322-87-7 | ≥96% | 50mg |
¥2,688.00 | 2022-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3920-50MG |
Troglitazone |
97322-87-7 | >98.0%(HPLC) | 50mg |
¥2120.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024506-10mg |
Troglitazone |
97322-87-7 | 96% | 10mg |
¥258 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024506-50mg |
Troglitazone |
97322-87-7 | 96% | 50mg |
¥852 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14786-50mg |
Troglitazone |
97322-87-7 | 98% | 50mg |
¥2562.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-2 mg |
Troglitazone |
97322-87-7 | 99.62% | 2mg |
¥306.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-5 mg |
Troglitazone |
97322-87-7 | 99.62% | 5mg |
¥550.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-10 mg |
Troglitazone |
97322-87-7 | 99.62% | 10mg |
¥678.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-25 mg |
Troglitazone |
97322-87-7 | 99.62% | 25mg |
¥1492.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-1 mL * 10 mM (in DMSO) |
Troglitazone |
97322-87-7 | 99.62% | 1 mL * 10 mM (in DMSO) |
¥749.00 | 2022-04-26 |
Troglitazone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 45 min, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Pyridinium chloride
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of troglitazone, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Methanol
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Methanol , Water
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Methanol , Water
Riferimento
- A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance, Bioorganic & Medicinal Chemistry Letters, 1999, 9(24), 3439-3440
Metodo di produzione 4
Condizioni di reazione
Riferimento
- The research group of Professor Ning Jiao and Song Song made new progress in the field of electrophilic halogenation modification of drugs, Journal of Chinese Pharmaceutical Sciences, 2021, 30(6), 543-544
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Synthetic thiazolidinediones, potential antidiabetic compounds, Current Organic Chemistry, 2011, 15(1), 108-127
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Novel polymorphic Form-3 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Novel polymorphic Form-5 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- A process for the preparation of substituted phenyl ether compounds and rosiglitazone, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Process for preparing thiazolidinediones such as pioglitazone via reduction of exocyclic double bonds at the 5-position of thiazolidinediones using dithionite., World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Structural studies on the impurities of troglitazone, Journal of Pharmaceutical and Biomedical Analysis, 2003, 31(2), 271-281
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Synthesis of troglitazone's synthetic intermediate 2,5-dihydroxy-3,4,6-trimethylacetophenone and its reactive mechanism, Zhongguo Yaowu Huaxue Zazhi, 2000, 10(3), 203-204
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Cobalt chloride (CoCl2) , Sodium borohydride Catalysts: Dimethylglyoxime Solvents: Tetrahydrofuran , Water ; rt
1.2 Catalysts: Acetic acid ; 3 h, rt
1.3 Reagents: Acetone ; 15 min, rt
1.2 Catalysts: Acetic acid ; 3 h, rt
1.3 Reagents: Acetone ; 15 min, rt
Riferimento
- Structure-activity requirements for the antiproliferative effect of troglitazone derivatives mediated by depletion of intracellular calcium, Bioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2547-2550
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hantzsch ester Solvents: Toluene ; 6 - 8 h, 80 - 90 °C
Riferimento
- Reduction of the exocyclic double bond of substituted thiazolidine diones by Hantzsch 1,4-dihydropyridine, Indian Journal of Heterocyclic Chemistry, 2006, 15(4), 407-408
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Acetone
1.2 Reagents: Hydrogen bromide
1.3 Reagents: Sodium nitrite Solvents: Water
1.4 Reagents: Copper bromide (CuBr2)
1.5 Reagents: Sodium acetate , 4-Methoxyphenol , Tempol
1.6 Solvents: Methanol , Acetone
1.7 Reagents: Sodium acetate
1.8 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrogen bromide
1.3 Reagents: Sodium nitrite Solvents: Water
1.4 Reagents: Copper bromide (CuBr2)
1.5 Reagents: Sodium acetate , 4-Methoxyphenol , Tempol
1.6 Solvents: Methanol , Acetone
1.7 Reagents: Sodium acetate
1.8 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Process for the preparation of 2-(aryloxymethyl)-2,5,7,8-tetramethylchroman-6-ols, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Riferimento
- Preparation of polymorphic form I of troglitazone having enhanced antidiabetic activity, India, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Thiazolidine derivatives for lowering blood lipids and sugar, Japan, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Novel polymorphic form-4 of troglitazone and a pharmaceutical composition having enhanced anti-diabetic activity, India, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Novel polymorphic Form-6 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Processes for making thiazolidinedione derivatives and compounds thereof, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Synthesis of a new antidiabetic medicine 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione, Jilin Daxue Ziran Kexue Xuebao, 1999, (4), 85-90
Troglitazone Raw materials
- 2,4-Thiazolidinedione,5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methylene]-
- 5-[[4-[[6-(Acetyloxy)-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl]methoxy]phenyl]methylene]-2,4-thiazolidinedione
- 4(5H)-Thiazolone, 2-amino-5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-
- Carbonic acid, 1,1-dimethylethyl 2-[[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-yl ester
- 2,4-Thiazolidinedione, 5-[[4-[[3,4-dihydro-2,5,7,8-tetramethyl-6-(phenylmethoxy)-2H-1-benzopyran-2-yl]methoxy]phenyl]methyl]-
- 2-[(4-Aminophenoxy)methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
- Benzenepropanoic acid, 4-[[6-(acetyloxy)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl]methoxy]-α-chloro-, ethyl ester
Troglitazone Preparation Products
Troglitazone Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:97322-87-7)Troglitazone
Numero d'ordine:LE12856
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:08
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:97322-87-7)Troglitazone
Numero d'ordine:A845704
Stato delle scorte:in Stock
Quantità:1g/250mg/100mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06
Prezzo ($):1287.0/375.0/224.0
Email:sales@amadischem.com
Troglitazone Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550